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molecular formula C6H5N3O B026582 1-Hydroxybenzotriazole CAS No. 2592-95-2

1-Hydroxybenzotriazole

Cat. No. B026582
M. Wt: 135.12 g/mol
InChI Key: ASOKPJOREAFHNY-UHFFFAOYSA-N
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Patent
US09315503B2

Procedure details

H2O (695 mg, 3.62 mmol) was added to a suspension of (5-fluoro-pyridin-2-yl)-hydrazine (418 mg, 3.29 mmol), Intermediate 84b (840 mg, 3.29 mmol), and EDC (44.0 mg, 0.33 mmol) in DMF (25.0 mL). The reaction was stirred overnight then partitioned between EtOAc and water. The aqueous layer was then extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by FCC, using 0-10% [2M NH3 in MeOH] in DCM, to give the title compound (1.16 g, 99%). LCMS (Method 1): Rt 2.06 mins, m/z 353.3 [MH+].
Name
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Name
Intermediate 84b
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[OH2:1].F[C:3]1[CH:4]=[CH:5][C:6]([NH:9][NH2:10])=N[CH:8]=1.C(OC(C[CH2:19][N:20]1CCC[C@H]1C(O)=O)=O)(C)(C)C>CN(C=O)C.C(Cl)CCl>[CH:3]1[CH:4]=[CH:5][C:6]2[N:9]([OH:1])[N:10]=[N:20][C:19]=2[CH:8]=1

Inputs

Step One
Name
Quantity
695 mg
Type
reactant
Smiles
O
Name
Quantity
418 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)NN
Name
Intermediate 84b
Quantity
840 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CCN1[C@@H](CCC1)C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
44 mg
Type
catalyst
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=1C=CC2=C(C1)N=NN2O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 260.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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